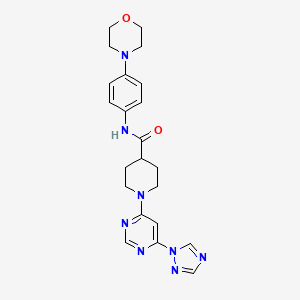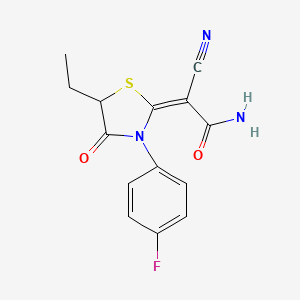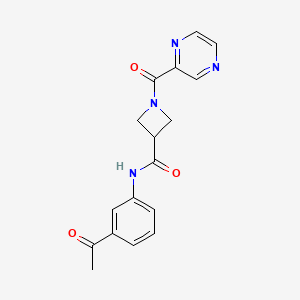
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, derivatives of pyrazine, including those with carboxamide functionalities, are synthesized through condensation reactions involving pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones, followed by reactions with electrophilic and nucleophilic reagents (El-Wahab et al., 2006). Another example includes the formation of pyrazolopyrimidine derivatives from amino-N-aryl-pyrazole-4-carboxamides, showing the versatility in synthesizing related compounds (Hafez et al., 2013).
Molecular Structure Analysis
The structure of related pyrazine derivatives is elucidated using various spectroscopic techniques, including IR, MS, 1H-NMR, and 13C-NMR. These methodologies provide detailed insights into the molecular framework and the arrangement of functional groups within the molecule (Hassan et al., 2014).
Chemical Reactions and Properties
Pyrazine derivatives undergo a range of chemical reactions, including condensation with aminoacetophenones, reactions with electrophilic (e.g., carbonyl group, bromine) and nucleophilic (e.g., malononitrile, hydrazine) reagents, and Michael addition reactions. These reactions highlight the chemical versatility and reactivity of pyrazine-based compounds (El-Wahab et al., 2006).
Physical Properties Analysis
While specific data on "N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide" is not directly available, related studies on pyrazine and its derivatives provide insight into their physical properties, such as solubility, melting points, and molecular weight. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in further chemical reactions (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties of pyrazine derivatives, including "N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide," are defined by their reactivity patterns, such as their ability to participate in nucleophilic substitution reactions, electrophilic additions, and cycloadditions. These properties are essential for their utility in synthetic chemistry and potential biological applications (El-Wahab et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and related compounds demonstrate their utility in the field of heterocyclic synthesis. They are used in the synthesis of a range of heterocyclic compounds like azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These syntheses involve conventional heating methods and microwave irradiation techniques, indicating their versatility in different synthesis environments (Al-Shiekh et al., 2004).
Antimicrobial Properties
Research has shown that derivatives of N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibit antimicrobial properties. Various synthesized compounds have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate to potent antimicrobial activity (Sharshira & Hamada, 2012).
Potential in Cancer Research
Certain derivatives synthesized from N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been evaluated for their cytotoxicity against cancer cells. For instance, compounds tested against Ehrlich Ascites Carcinoma (EAC) cells have shown promising results, making them a point of interest in cancer research (Hassan et al., 2014).
Acetylcholinesterase Inhibitor Activity
These compounds have also been explored for their acetylcholinesterase (AChE) inhibitor activity. Certain synthesized tetrahydropyrimidines from N-(3-oxobutanoyl)pyrazine-2-carboxamide showed notable AChE inhibitory activity, suggesting potential applications in neurological disorders (Elumalai et al., 2014).
Analytical Chemistry Applications
This compound has been used as an ionophore in the development of a novel samarium-selective membrane sensor. Such applications demonstrate the compound's utility in analytical chemistry and material science, particularly in the development of highly selective sensors (Ganjali et al., 2003).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(22)12-3-2-4-14(7-12)20-16(23)13-9-21(10-13)17(24)15-8-18-5-6-19-15/h2-8,13H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCJTZCXWZDMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)
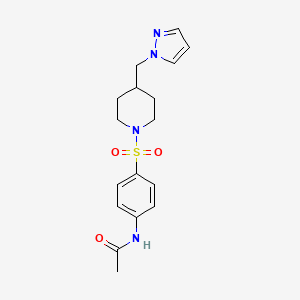
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)
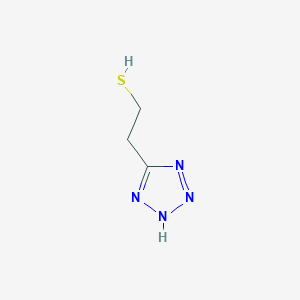

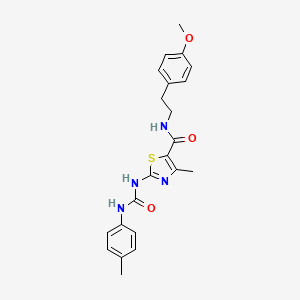
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

